molecular formula C21H32O9 B6595453 (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate CAS No. 28961-43-5

(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate

Cat. No. B6595453
CAS RN: 28961-43-5
M. Wt: 428.5 g/mol
InChI Key: MTPIZGPBYCHTGQ-UHFFFAOYSA-N
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Description

(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate is a useful research compound. Its molecular formula is C21H32O9 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure Significance in Dermatology

The dermatological significance of (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate and related chemicals is profound, especially when considering impurities and molecular weight distribution in the chemistry of acrylates and methacrylates. These factors can play a crucial role in dermatology, beyond the idealized chemical structures (Zwanenburg, 2000).

Analysis in Food Packaging

The compound has been analyzed in the context of UV varnishes applied on food contact materials. Ion mobility quadrupole time-of-flight mass spectrometry identified it as a non-intentionally added substance (NIAS), formed from varnish monomer transformations. Understanding its presence and migration levels in food contact materials is crucial for ensuring food safety (Canellas, Vera, & Nerín, 2019).

Mercury Partitioning

In environmental chemistry, the compound has been studied for its potential in mercury(ii) partitioning from aqueous solutions. A specific ionic liquid containing a bis-imidazolium cation showed increased mercury ion distribution from aqueous solution to the hydrophobic ionic liquid, highlighting its potential in mercury removal or recovery from environmental samples (Holbrey et al., 2003).

Polymer Synthesis

The chemical has been employed in the synthesis of polymers and copolymers, serving as a key ingredient or monomer. Its usage and transformations during polymer synthesis processes have been thoroughly investigated to optimize product properties and production efficiency (Na & Guo-liang, 2009).

In Photoinitiation

The compound plays a role in photoinitiation, particularly in the context of UV curing of varnishes. Its presence, migration, and potential effects when used in food packaging or biomedical fields have been a focal point of recent research, emphasizing the importance of understanding its behavior in these applications (Wu et al., 2017).

Mechanism of Action

Target of Action

Trimethylolpropane Ethoxylate Triacrylate (TET), also known as (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, is a trifunctional polyether compound . It primarily targets the formation of polymers, specifically in the production of polyurethane foams, elastomers, and sealants . It also plays a crucial role in the preparation of gel polymer electrolytes for Lithium-ion batteries .

Mode of Action

TET exhibits low viscosity and high reactivity due to the presence of multiple acrylate functional groups . These properties allow it to undergo rapid polymerization and cross-linking . In the context of Lithium-ion batteries, TET acts as a cross-linking agent or a polymerizable monomer, enhancing the thermal stability, ionic conductivity, and mechanical strength of the polymer .

Biochemical Pathways

The primary biochemical pathway involved with TET is the polymerization process. The acrylate functional groups in TET enable it to rapidly polymerize and cross-link, forming complex structures like polyurethane foams and elastomers . In Lithium-ion batteries, TET contributes to the formation of a gel polymer electrolyte, a crucial component for the battery’s operation .

Result of Action

The result of TET’s action is the formation of various polymeric materials. In the production of polyurethane foams and elastomers, TET contributes to the formation of a solid, durable material with specific physical properties . In Lithium-ion batteries, TET enhances the thermal stability, ionic conductivity, and mechanical strength of the gel polymer electrolyte .

Action Environment

The action of TET is influenced by various environmental factors. For instance, the polymerization process is sensitive to temperature and the presence of catalysts . Furthermore, the stability and efficacy of TET can be affected by storage conditions, with optimal stability typically achieved in a cool, dry environment .

properties

IUPAC Name

2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPIZGPBYCHTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75577-71-8, 85887-85-0
Details Compound: Ethoxylated trimethylolpropane triacrylate homopolymer
Record name 2-Propenoic acid, 1,1′-[[2-ethyl-2-[[2-[(1-oxo-2-propen-1-yl)oxy]ethoxy]methyl]-1,3-propanediyl]bis(oxy-2,1-ethanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75577-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethoxylated trimethylolpropane triacrylate homopolymer
Record name Ethoxylated trimethylolpropane triacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85887-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00858841
Record name (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1)
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CAS RN

28961-43-5, 75577-70-7
Record name Ethoxylated trimethylolpropane triacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28961-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolpropane ethoxy triacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1)
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Record name (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylidynetrimethanol, ethoxylated, esters with acrylic acid
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Record name [2-ethyl-2-[[2-[(1-oxoallyl)oxy]ethoxy]methyl]-1,3-propanediyl]bis(oxy-2,1-ethanediyl) diacrylate
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